![molecular formula C28H23N3O4 B2362827 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326860-58-5](/img/new.no-structure.jpg)
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H23N3O4 and its molecular weight is 465.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines, which can avoid the need for chromatography and recrystallization, was investigated using 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione (Ahadi et al., 2014).
- The study on pyrimidino derivatives as potent antimicrobial candidates included the synthesis of compounds like 4,5-dihydro-5-(1H-indol-1-yl)-6-(phenyl)-4-(4-substituted phenyl) pyrimidine-2-(1H)-one (Chauhan et al., 2017).
Applications in Agricultural Chemistry
- The discovery of potent thieno[2,3-d]pyrimidine-2,4-dione-based protoporphyrinogen IX oxidase inhibitors, showing significant potential as herbicides (Wang et al., 2021).
- Synthesis and herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids, which exhibited significant weed control and were safe on certain crops (Da-Wei Wang et al., 2017).
Medicinal Chemistry and Drug Development
- Novel (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione and pyrimidine-2,4,6(1H,3H,5H)-triones were identified as potent radiosensitizing agents (Reddy et al., 2010).
- Synthesis of 1,3-oxazino[6,5-b]indole-2,4-(3H,9H)-dione and 2H-1,3,5-oxadiazino[3,2-a]indole-2,4-(3H)-dione as potential serine protease inhibitors (Gallaschun and Schnur, 1992).
Eigenschaften
CAS-Nummer |
1326860-58-5 |
|---|---|
Molekularformel |
C28H23N3O4 |
Molekulargewicht |
465.509 |
IUPAC-Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H23N3O4/c32-24(29-17-15-20-10-4-6-12-22(20)29)18-31-25-21-11-5-7-13-23(21)35-26(25)27(33)30(28(31)34)16-14-19-8-2-1-3-9-19/h1-13H,14-18H2 |
InChI-Schlüssel |
CTCOFKSUKBOFED-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)OC6=CC=CC=C64 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


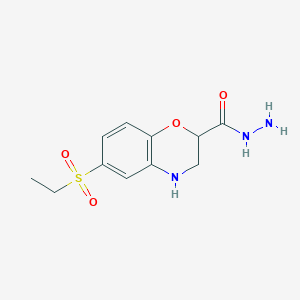
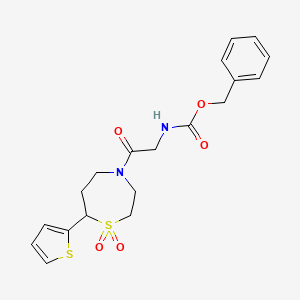
![2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B2362747.png)
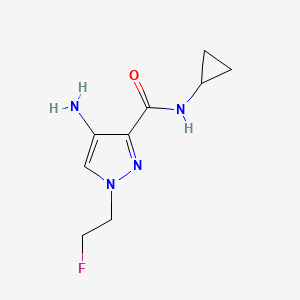
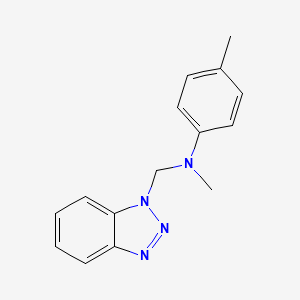


![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2362754.png)
![[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride](/img/structure/B2362755.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2362757.png)
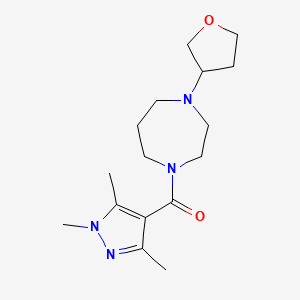
![1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2362764.png)

